Acriflavine hydrochloride

Description

See also: Proflavine (related).

Properties

IUPAC Name |

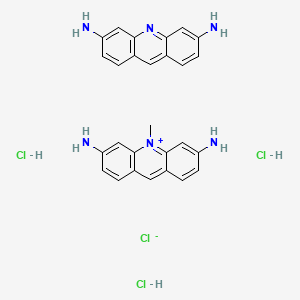

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.C13H11N3.4ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;;;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXAJKFSYJFBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28Cl4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69235-50-3 | |

| Record name | Acriflavine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 3,6-diaminoacridine hydrochloride and 837-73-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acriflavine Hydrochloride: A Comprehensive Technical Guide to its Absorbance and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acriflavine hydrochloride is a fluorescent dye belonging to the acridine family, first synthesized by Paul Ehrlich in 1912.[1][2] Initially utilized as a topical antiseptic, its applications have since expanded significantly due to its unique photophysical properties.[1][3] this compound is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine).[2] Its ability to intercalate into DNA and RNA, coupled with its distinct fluorescence, makes it a valuable tool in various scientific disciplines, including cellular biology, oncology research, and antiviral studies.[3][4] This in-depth technical guide provides a comprehensive overview of the absorbance and emission spectra of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Photophysical Properties

The interaction of this compound with light is characterized by its absorbance and subsequent emission of photons, a process governed by its molecular structure. The planar, polycyclic aromatic system of the acridine core is responsible for its strong absorption in the visible and ultraviolet regions of the electromagnetic spectrum. Upon absorbing a photon, the molecule is promoted to an excited electronic state. It then relaxes back to the ground state, partially through the emission of a photon at a longer wavelength, a phenomenon known as fluorescence.

Data Presentation: Spectroscopic Properties in Various Solvents

The photophysical properties of this compound are notably influenced by the polarity of its solvent environment. This solvatochromism is evident in the shifts of its absorption and emission maxima. The following tables summarize the key quantitative data for this compound in a range of common solvents.

| Solvent | Absorption Maxima (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |

| Water | 416, 450 | - | |

| Methanol | 424 | - | |

| Ethanol | 426, 463 | - | |

| Propanol | 430 | - | |

| Butanol | 430 | - | |

| Formamide | 434 | - | |

| Glycerol | 432, 464 | - | |

| Ethylene Glycol | 464 | - | |

| N,N-Dimethylformamide (DMF) | - | - | |

| Dimethyl Sulfoxide (DMSO) | - | - |

| Solvent | Excitation Maxima (λ_ex) (nm) | Emission Maxima (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Reference(s) |

| Water | 416 | 505, 514 | 0.81 | |

| Methanol | 424 | 518 | - | |

| Ethanol | 426, 463 | 490, 524 | - | |

| Propanol | 430 | 512 | - | |

| Butanol | 430 | 526 | - | |

| Formamide | 434 | 524 | - | |

| Glycerol | 432 | 540 | - | |

| N,N-Dimethylformamide (DMF) | 414 | 497 | 0.84 | |

| Dimethyl Sulfoxide (DMSO) | 414 | 501 | 0.83 | |

| Water (buffered) | - | - | 0.547 | |

| "ACF Probe" | - | - | 0.54 ± 0.03 |

Note: The molar extinction coefficient for this compound at 452 nm has been reported to have a log value of 4.67.

Experimental Protocols

The accurate determination of the absorbance and emission spectra of this compound is crucial for its effective application. Below are detailed methodologies for these key experiments.

Preparation of this compound Solutions

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound powder. Dissolve the powder in a high-purity solvent of choice (e.g., water, ethanol, or DMSO) in a class A volumetric flask to create a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary. Store the stock solution in a dark, airtight container to prevent photodegradation and solvent evaporation.

-

Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with the same solvent to the desired concentrations in volumetric flasks. For absorbance measurements, concentrations are typically in the micromolar (µM) range. For fluorescence measurements, lower concentrations in the nanomolar (nM) to low micromolar range are often used to avoid inner filter effects.

Absorbance Spectroscopy

-

Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent used to prepare the this compound solutions. Place the cuvette in the reference beam path of the spectrophotometer. Fill a second quartz cuvette with the same pure solvent and place it in the sample beam path. Record a baseline spectrum to correct for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the this compound working solution. Fill the cuvette with the working solution and place it back into the sample beam path.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-700 nm) and record the absorbance spectrum. The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

-

Molar Extinction Coefficient Calculation: Using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm), the molar extinction coefficient (ε) can be calculated.

Fluorescence Spectroscopy

-

Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

-

Excitation and Emission Wavelength Selection:

-

To determine the emission spectrum, set the excitation monochromator to the absorption maximum (λ_abs) of the this compound solution. Scan the emission monochromator across a range of longer wavelengths to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λ_em).

-

To determine the excitation spectrum, set the emission monochromator to the emission maximum (λ_em). Scan the excitation monochromator across a range of shorter wavelengths. The resulting spectrum should resemble the absorbance spectrum and confirms the optimal excitation wavelength.

-

-

Quantum Yield Determination (Comparative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield (Φ_F,std) that absorbs and emits in a similar spectral region to this compound.

-

Prepare a series of dilute solutions of both the standard and the this compound sample with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

The fluorescence quantum yield of the sample (Φ_F,smp) can be calculated using the following equation: Φ_F,smp = Φ_F,std * (m_smp / m_std) * (η_smp² / η_std²) where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

Mandatory Visualizations

Experimental Workflow for Spectral Analysis

Caption: Experimental workflow for absorbance and fluorescence analysis.

Jablonski Diagram for this compound

Caption: Jablonski diagram illustrating electronic transitions.

References

Acriflavine Hydrochloride: A Technical Guide to its Action as a DNA Intercalating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acriflavine hydrochloride (ACF), a derivative of acridine, has a long history as a topical antiseptic. However, its potent biological activities, primarily stemming from its ability to intercalate with DNA, have garnered significant interest in the fields of oncology and molecular biology. This technical guide provides an in-depth examination of this compound's core mechanism as a DNA intercalating agent. It details its multifaceted effects on cellular processes, including the inhibition of crucial enzymes like topoisomerases and the disruption of key signaling pathways such as the Hypoxia-Inducible Factor 1 (HIF-1) pathway. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its mechanisms of action and experimental workflows through structured diagrams.

Introduction

This compound is a fluorescent dye that is a mixture of 3,6-diamino-10-methylacridinium chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[1] Its planar, polycyclic aromatic structure allows it to insert itself between the base pairs of double-stranded DNA, a process known as intercalation.[1][2] This physical interaction with the genetic material disrupts the normal structure and function of DNA, leading to a cascade of cellular consequences, including the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[3][4] Beyond its direct interaction with DNA, acriflavine has been identified as a potent inhibitor of the HIF-1 signaling pathway, a critical mediator of cellular adaptation to hypoxia and a key player in tumor progression and angiogenesis.[5][6] This dual mechanism of action—DNA intercalation and HIF-1 inhibition—positions acriflavine as a promising candidate for anticancer therapies.[1]

Mechanism of Action: DNA Intercalation

The primary mechanism underpinning the biological activity of acriflavine is its intercalation into the DNA double helix. The planar acridine ring system stacks between adjacent base pairs, causing a localized unwinding and lengthening of the DNA structure.[2] This distortion of the DNA topography interferes with the binding of DNA-processing enzymes, such as DNA and RNA polymerases, thereby inhibiting replication and transcription.

Inhibition of Topoisomerases

Acriflavine also functions as a topoisomerase inhibitor.[1][3] Topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, that arise during replication and transcription.[7][8] By binding to DNA, acriflavine can trap the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA strand breaks.[3] This induction of DNA damage is a key contributor to its cytotoxic effects.

References

- 1. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 3. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ojs.wiserpub.com [ojs.wiserpub.com]

- 5. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Bioflavonoids as Poisons of Human Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Topoisomerases and Their Poisoning by Anticancer and Antibacterial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Re-Emergence of a Century-Old Remedy: A Technical Guide to Acriflavine Hydrochloride

An In-depth Exploration of the History, Discovery, and Evolving Therapeutic Applications of Acriflavine Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

First synthesized in the early 20th century, this compound stands as a testament to the enduring potential of historical pharmacopeia in modern therapeutic development. Initially lauded for its potent antiseptic and trypanocidal properties, this acridine derivative has witnessed a remarkable resurgence in scientific interest. This is largely attributed to the elucidation of its multifaceted mechanism of action, extending beyond simple DNA intercalation to the intricate inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. This technical guide provides a comprehensive overview of this compound, from its historical roots to its contemporary applications in oncology and virology. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its journey, chemical properties, and therapeutic promise. This document collates available quantitative data, outlines key experimental methodologies, and visualizes complex biological pathways to serve as a foundational resource for future research and development endeavors.

History and Discovery

The story of this compound begins in the laboratory of the renowned German physician and scientist, Paul Ehrlich. In 1912, as part of his systematic investigation into the therapeutic potential of synthetic dyes, Ehrlich and his team synthesized a new acridine derivative.[1][2][3] This compound, a mixture of 3,6-diamino-10-methylacridinium chloride and its non-methylated counterpart, 3,6-diaminoacridine (proflavine), was initially named "Trypaflavin" due to its observed activity against trypanosomes, the parasites responsible for sleeping sickness.[1]

The synthesis pathway, a complex feat of organic chemistry for its time, typically commenced with aniline derivatives, which underwent cyclization and subsequent modifications to yield the characteristic tricyclic acridine structure.[2] The hydrochloride salt form was found to enhance its solubility in water, facilitating its clinical application.[2]

Its introduction coincided with the outbreak of World War I, a period that saw its extensive use as a topical antiseptic for the treatment of wounds.[1][3] Reports from this era highlight its efficacy in preventing and treating infections in soldiers. Beyond its antiseptic use, it was also deployed to combat the devastating effects of sleeping sickness.[3] However, with the advent of penicillin and other more potent antibiotics in the mid-20th century, the use of this compound gradually declined, relegating it to a historical footnote in the annals of antimicrobial therapy.

Early Applications and Key Experiments

The initial therapeutic applications of this compound were centered on its potent antimicrobial and antiparasitic properties.

Topical Antiseptic

During World War I, this compound gained prominence as a crucial tool in wound management.[1][4] It was noted for its ability to maintain its antiseptic activity in the presence of serum, a significant advantage over other available antiseptics of the time.

Key Experimental Work: The seminal research by Carl Browning and Robert Gulbransen in 1917, published in the British Medical Journal, was instrumental in establishing the antiseptic credentials of acriflavine and proflavine.[5][6] Their work systematically evaluated the bactericidal and bacteriostatic properties of these compounds against a range of pathogenic bacteria.

Experimental Protocol (Reconstructed from historical accounts):

-

Preparation of Antiseptic Solution: A commonly cited formulation involved a 1:1000 solution of this compound in a glycerine or saline base.[4]

-

In Vitro Bactericidal Testing: Browning and Gulbransen likely employed methods to determine the minimum concentration of the antiseptic required to inhibit the growth of bacterial cultures (Minimum Inhibitory Concentration - MIC) and to kill the bacteria (Minimum Bactericidal Concentration - MBC). This would have involved serial dilutions of the Acriflavine solution being inoculated with standardized bacterial suspensions (e.g., Staphylococcus aureus, Escherichia coli).

-

Wound Application: In clinical settings, gauze soaked in the Acriflavine solution was applied directly to wounds. The dressings were changed at regular intervals, typically every 24 hours.[7]

Treatment of Sleeping Sickness (Human African Trypanosomiasis)

Ehrlich's initial discovery of Acriflavine's trypanocidal activity led to its use in treating sleeping sickness, a fatal parasitic disease prevalent in parts of Africa.

Key Clinical Investigations (Early 20th Century): While detailed protocols from this era are scarce in modern databases, historical accounts indicate that this compound was administered to patients, likely intravenously, to combat the Trypanosoma brucei parasite. The treatment aimed to clear the parasites from the bloodstream and, in later stages of the disease, from the central nervous system. The outcomes of these early treatments were likely variable and carried a risk of toxicity.

Mechanism of Action: From DNA Intercalation to HIF-1α Inhibition

For decades, the primary mechanism of action attributed to this compound was its ability to intercalate between the base pairs of DNA.[8] This physical insertion into the DNA helix disrupts DNA replication and transcription, leading to cell death in both bacteria and parasites.

However, a paradigm shift in the understanding of Acriflavine's bioactivity occurred with the discovery of its role as a potent inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway.

Inhibition of Prolyl Hydroxylases and Stabilization of HIF-1α

Under normoxic (normal oxygen) conditions, the alpha subunit of HIF-1 (HIF-1α) is targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. PHDs hydroxylate specific proline residues on HIF-1α, allowing it to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which marks it for proteasomal degradation.

Recent research has revealed that this compound can inhibit the activity of PHDs. This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even in the presence of oxygen.

Direct Inhibition of HIF-1 Dimerization

More significantly, Acriflavine has been shown to directly interfere with the function of HIF-1 by preventing the dimerization of its two subunits, HIF-1α and HIF-1β.[9] This heterodimerization is essential for the HIF-1 complex to bind to Hypoxia-Response Elements (HREs) in the promoter regions of its target genes. By binding to the PAS-B domain of HIF-1α, Acriflavine physically blocks its interaction with HIF-1β, thereby inhibiting the transcription of a multitude of genes involved in key aspects of cancer progression and viral replication.[10]

Contemporary Research and Therapeutic Applications

The discovery of its HIF-1 inhibitory activity has propelled this compound back into the spotlight of drug development, with promising preclinical and clinical data emerging in oncology and virology.

Oncology

The overexpression of HIF-1α is a hallmark of many solid tumors and is associated with increased angiogenesis, metabolic reprogramming, metastasis, and resistance to therapy. By inhibiting HIF-1, this compound presents a powerful strategy to target these cancer-promoting processes.

Preclinical and Clinical Findings:

-

Inhibition of Tumor Growth and Angiogenesis: Studies in various cancer models, including prostate and breast cancer, have demonstrated that this compound can inhibit tumor growth and reduce vascularization.[2][11]

-

Synergistic Effects: Acriflavine has shown synergistic antitumor activity when combined with conventional chemotherapeutic agents and targeted therapies like sunitinib.[11]

-

Brain Cancer: In models of glioblastoma, local delivery of Acriflavine has been shown to improve survival.[8]

Virology

The HIF-1 pathway has also been implicated in the replication of several viruses. More recently, Acriflavine has been identified as a potent inhibitor of viral proteases.

Preclinical and Clinical Findings:

-

Anti-HIV Activity: Early clinical trials in the 1990s explored the use of Acriflavine in combination therapies for HIV-1.[1]

-

Inhibition of SARS-CoV-2: Acriflavine has been identified as a potent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, an essential enzyme for viral replication.[5][12] In vitro and in vivo studies have shown that it can inhibit viral replication at nanomolar concentrations.[13]

Quantitative Data

The following tables summarize key quantitative data for this compound from both historical and recent studies.

Table 1: Historical Antiseptic and Antiparasitic Data

| Application | Organism/Condition | Concentration/Dosage | Efficacy/Outcome | Reference |

| Topical Antiseptic | Wound Infections | 1:1000 in glycerine/saline | Effective in preventing and treating sepsis | [4] |

| Sleeping Sickness | Trypanosoma brucei | (Not specified in available historical records) | Used as a treatment, efficacy likely variable | [3] |

Table 2: Modern Preclinical and Clinical Data (Oncology & Virology)

| Application | Model/System | IC50 / Dosage | Key Findings | Reference |

| Cancer (Prostate) | PC-3 xenografts | 2 mg/kg/day (in vivo) | Arrested tumor growth | [2] |

| Cancer (Breast) | Murine model | 5 mg/kg (in vivo) | Synergistic antitumor activity with sunitinib | [11] |

| Virology (SARS-CoV-2) | A549ACE2+ cells | 86 nM | Inhibition of viral replication | [14] |

| Virology (SARS-CoV-2) | Vero cells | 64 nM | Inhibition of viral replication | [14] |

| Virology (SARS-CoV-2) | K18-ACE2 transgenic mice | 100 mg/kg (oral), 5-15 mg/kg (i.m.) | Inhibition of viral replication in brain and lungs | [9][14] |

Conclusion and Future Directions

This compound exemplifies the value of re-examining historical compounds with the lens of modern molecular biology. Its journey from a widely used antiseptic to a promising inhibitor of a fundamental cellular pathway highlights the potential for drug repurposing. The dual mechanism of action—DNA intercalation and HIF-1 inhibition—makes it a particularly intriguing candidate for further investigation, especially in the context of combination therapies for cancer and viral diseases.

Future research should focus on several key areas:

-

Optimization of Delivery: Given its potential for systemic toxicity at higher doses, the development of targeted delivery systems could enhance its therapeutic index.

-

Elucidation of Resistance Mechanisms: As with any therapeutic agent, understanding potential mechanisms of resistance will be crucial for its long-term clinical success.

-

Clinical Trials: Well-designed clinical trials are needed to validate the promising preclinical findings in both oncology and infectious diseases.

References

- 1. hudson.org.au [hudson.org.au]

- 2. geoffreykayemuseum.org.au [geoffreykayemuseum.org.au]

- 3. Acriflavine | Antiseptic, Dye, Bactericide | Britannica [britannica.com]

- 4. ijop.net [ijop.net]

- 5. THE ANTISEPTIC PROPERTIES OF ACRIFLAVINE AND PROFLAVINE, AND BRILLIANT GREEN: WITH SPECIAL REFERENCE TO SUITABILITY FOR WOUND THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THE ANTISEPTIC PROPERTIES OF ACRIFLAVINE AND PROFLAVINE, AND BRILLIANT GREEN: WITH SPECIAL REFERENCE TO SUITABILITY FOR WOUND THERAPY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contact dermatitis presenting as non-healing wound: case report - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. The Antiseptic Potency of Acriflavine, with Considerations on the Variability of Results in Testing Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History [mdpi.com]

- 11. View of Treatment of late stage sleeping sickness caused by T.b. gambiense: a new approach to the use of an old drug [smw.ch]

- 12. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FLAVINE AND BRILLIANT GREEN, POWERFUL ANTISEPTICS WITH LOW TOXICITY TO THE TISSUES: THEIR USE IN THE TREATMENT OF INFECTED WOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. African sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

Acriflavine Hydrochloride: A Technical Guide for Nucleic Acid Staining

Acriflavine hydrochloride, a fluorescent dye belonging to the acridine family, serves as a valuable tool for researchers and scientists in the staining and visualization of DNA and RNA. This technical guide provides an in-depth overview of its mechanism of action, fluorescence properties, experimental protocols, and safety considerations, tailored for professionals in research and drug development.

Core Principles and Mechanism of Action

This compound is not a single entity but a mixture of acridine derivatives, primarily 3,6-diamino-10-methylacridinium chloride (the active acriflavine component) and 3,6-diaminoacridine (proflavine).[1][2] Its utility as a nucleic acid stain stems from its ability to intercalate, or insert itself, between the adjacent base pairs of DNA and RNA.[3][4] This interaction, which exhibits a high affinity for DNA, disrupts the normal helical structure and affects cellular processes like transcription and replication.[3][5] The binding of acriflavine to DNA can be monitored by a characteristic red shift in its absorption spectrum.[3]

While it binds to both DNA and RNA, its staining is reportedly limited to the more accessible euchromatin regions.[3] This intercalation is the fundamental principle behind its application in fluorescence microscopy for visualizing cellular and mitochondrial DNA.[5]

Physicochemical and Fluorescence Properties

This compound is typically a brownish-orange crystalline powder that is soluble in water, methanol, and DMSO.[1] Its key feature is its fluorescence, which varies depending on the solvent environment.

Table 1: Physicochemical Properties of this compound

| Property | Description |

| Appearance | Brownish-orange to yellow crystalline powder[1] |

| Solubility | Freely soluble in water; soluble in methanol and DMSO[1] |

| Molecular Formula | C₁₄H₁₄N₃Cl (Acriflavine component) & C₁₃H₁₁N₃ (Proflavine component)[1] |

Table 2: Fluorescence Properties of Acriflavine in Various Solvents

| Solvent | Excitation (λex) Wavelength | Emission (λem) Wavelength |

| Methanol | 424 nm | 518 nm |

| Ethanol | 426 nm | 524 nm |

| Propanol | 430 nm | 512 nm |

| Butanol | 430 nm | 526 nm |

| Formamide | 434 nm | 524 nm |

| Glycerol | 432 nm | 540 nm |

| Water | 416 nm | 514 nm |

| Data sourced from Sigma-Aldrich product information.[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are adapted from published methods for staining different types of cells.

Protocol 1: Staining of Meiotic Chromosomes in Fungi

This protocol is adapted from a Feulgen-type procedure and is particularly effective for staining fungal chromosomes.[7]

A. Materials:

-

Acriflavine Staining Solution: 100-200 µg/mL Acriflavine (Sigma) and 5 mg/mL K₂S₂O₅ in 0.1 N HCl.

-

Hydrolysis Solution: 4 N HCl.

-

Wash Solution: Concentrated HCl and 70% ethanol (2:98 v/v).

-

Mounting Medium: 10% glycerol.

B. Procedure:

-

Hydrolysis: Immerse unfixed samples (e.g., fungal perithecia) in 4 N HCl for 20-30 minutes at 30°C.

-

Rinsing: Rinse the samples once with distilled water.

-

Staining: Stain with the acriflavine solution for 20-30 minutes at 30°C.

-

Washing: Wash the stained samples three times (3-5 minutes each) in the HCl-ethanol wash solution at 30°C to remove non-covalently bound stain.

-

Final Rinse: Wash twice with distilled water.

-

Mounting and Visualization: Dissect the sample in a drop of 10% glycerol on a microscope slide and squash under a coverslip. Examine with an epifluorescence microscope using an excitation filter around 450 nm and an emission filter around 540 nm.[7]

Protocol 2: Direct Staining of Marine Protists (Labyrinthulomycetes)

This protocol is modified from a method for the direct detection and enumeration of marine protists.[8]

A. Materials:

-

Acriflavine Stock Solution: 0.5% acriflavine in distilled water.

-

Acriflavine Working Solution: 0.05% acriflavine in 0.1 M citrate buffer (pH 3.0).

-

Rinse Solution: Filter-sterilized artificial seawater.

-

Destain Solution: 75% isopropyl alcohol.

B. Procedure:

-

Sample Collection: Collect live cells (e.g., 100 µL) on a 0.22 µm membrane filter.

-

Rinsing: Rinse the cells on the filter with sterile artificial seawater.

-

Staining: Add 3-4 mL of the 0.05% acriflavine working solution to the cells and let stand for 4 minutes.

-

Destaining: Apply a vacuum to drain the stain, and then add 2 mL of 75% isopropyl alcohol while maintaining the vacuum.

-

Final Rinse: Once all the alcohol is drained, rinse the filter with sterile distilled water.

-

Mounting and Visualization: Place the filter on a microscope slide, add a drop of water or immersion oil, and apply a coverslip. Visualize using epifluorescence microscopy with violet-to-blue (420-490 nm) or blue (450-490 nm) excitation filters.[8]

Safety and Handling

This compound requires careful handling due to its potential health effects. It is classified as harmful if swallowed and can cause serious eye damage and skin irritation.[9][10]

A. Health Hazards:

-

Acute Effects: Hazardous in case of skin contact (irritant), eye contact (irritant/corrosive), ingestion, and inhalation.[11] Eye contact can lead to corneal damage, while skin contact may cause inflammation.[11]

-

Chronic Effects: Repeated or prolonged exposure can cause damage to the lungs and mucous membranes.[11]

B. Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood. Ensure safety showers and eyewash stations are accessible.[12]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety glasses or face shield).[9][12]

-

Handling: Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][12]

C. First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[11][13]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]

-

Ingestion: Rinse mouth with water. Call a poison center or physician if you feel unwell.[12][13]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

D. Storage:

-

Store at 4°C or ambient temperature under desiccating conditions in a dry, cool, and well-ventilated place.[2][3] Keep containers tightly closed.

This guide provides a comprehensive technical overview for the effective and safe use of this compound in nucleic acid staining applications. By understanding its properties and adhering to established protocols and safety measures, researchers can reliably employ this dye for high-quality fluorescence microscopy.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, Fluorescent dye (CAS 69235-50-3) | Abcam [abcam.com]

- 3. goldbio.com [goldbio.com]

- 4. mpbio.com [mpbio.com]

- 5. This compound Powder | AuSaMicS [ausamics.com]

- 6. Acriflavine fluorescence, BioReagent, = 90 AT 8048-52-0 [sigmaaldrich.com]

- 7. fgsc.net [fgsc.net]

- 8. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. oxfordlabchem.com [oxfordlabchem.com]

- 12. westliberty.edu [westliberty.edu]

- 13. nucleoestudo.ufla.br [nucleoestudo.ufla.br]

Unraveling the Luminescence: A Technical Guide to the Fluorescence Quantum Yield of Acriflavine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acriflavine Hydrochloride and its Fluorescence

This compound is a versatile fluorescent dye and topical antiseptic, recognized for its utility as a biological stain and its potent biological activities.[1][2][3] Chemically, it is a mixture of 3,6-diamino-10-methylacridinium chloride (the primary component of acriflavine) and 3,6-diaminoacridine (proflavine).[4] Its planar aromatic structure allows it to intercalate into DNA and RNA, a property that underpins many of its biological effects and influences its fluorescent characteristics.[4][5] The intrinsic fluorescence of this compound makes it a valuable tool in various research applications, from cellular imaging to quantitative analysis.[2][6]

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that a significant fraction of the absorbed energy is released as fluorescence, making the compound a bright fluorophore. Understanding the factors that influence the fluorescence quantum yield of this compound is paramount for its effective application in research and drug development.

Quantitative Analysis of this compound's Fluorescence Properties

The fluorescence quantum yield of this compound is not a fixed value but is highly dependent on its environment. Factors such as the polarity of the solvent, the pH of the solution, and its interaction with other molecules can significantly alter its fluorescence intensity and quantum yield.

Influence of Solvent Polarity on Fluorescence Quantum Yield

The polarity of the solvent plays a crucial role in the photophysical properties of this compound. Generally, an increase in solvent polarity leads to a decrease in the fluorescence quantum yield.[7] This phenomenon is attributed to intermolecular charge transfer (ICT) between the amine group and the aromatic ring of the acriflavine molecule.[7] In more polar solvents, the excited state is stabilized, which can promote non-radiative decay pathways, thus reducing the fluorescence efficiency.[7]

| Solvent | Dielectric Constant (approx.) | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Fluorescence Quantum Yield (Φ) | Reference |

| Water | 80.1 | 414 | 505 | 0.81 | [7] |

| N,N-Dimethylformamide (DMF) | 36.7 | 414 | 497 | 0.84 | [7] |

| Dimethyl sulfoxide (DMSO) | 46.7 | 414 | 501 | 0.83 | [7] |

| Ethanol | 24.6 | 426 | 524 | - | |

| Methanol | 32.7 | 424 | 518 | - | |

| Propanol | 20.1 | 430 | 512 | - | |

| Butanol | 17.8 | 430 | 526 | - | |

| Formamide | 111 | 434 | 524 | - | |

| Glycerol | 42.5 | 432 | 540 | - |

Note: The quantum yield in ethanol, methanol, propanol, butanol, formamide, and glycerol was not explicitly stated in the provided search results. A specific study reported a quantum yield of 0.54 ± 0.03 for Acriflavine in an aqueous solution, which differs from the value of 0.81 reported in another study, highlighting the variability in reported values depending on the specific experimental conditions and reference standards used.[2]

Effect of pH on Fluorescence

The pH of the solution can significantly influence the fluorescence of this compound. For instance, in the presence of the acidic drug aceclofenac, the formation of an ion-pair complex at a specific pH (around 8.5) leads to a quenching of acriflavine's fluorescence.[2] This pH-dependent interaction is crucial when using acriflavine as a fluorescent probe for the analysis of acidic compounds.[2] One study noted that in Britton Robinson buffer, a pH of 4 provided optimal conditions for the quenching of acriflavine fluorescence by certain antiepileptic drugs.[8]

Fluorescence Quenching

The fluorescence of this compound can be quenched by various molecules. This quenching can occur through different mechanisms, including static quenching, where a non-fluorescent complex is formed between the fluorophore and the quencher.[2] For example, the interaction of acriflavine with acidic drugs like aceclofenac, lamotrigine, and carbamazepine has been shown to cause static quenching of its fluorescence.[2][8] This property is exploited in spectrofluorimetric methods for the quantitative analysis of these drugs.[2][8]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The relative fluorescence quantum yield of this compound can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[9] Fluorescein in 0.1 M NaOH (Φ = 0.93) is a commonly used standard for this purpose.[2]

Materials and Instrumentation

-

This compound

-

Fluorescence standard (e.g., Fluorescein)

-

Solvent (e.g., 0.1 M NaOH for fluorescein, and a suitable solvent for this compound)

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer

-

Cuvettes (quartz, 1 cm path length)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for determining the relative fluorescence quantum yield.

Step-by-Step Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of both the standard (e.g., Fluorescein) and this compound in the chosen solvent at a concentration of approximately 10⁻⁴ M.

-

Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, with concentrations ranging from 10⁻⁶ to 10⁻⁵ M. Ensure the absorbance of these solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each working solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a fluorescence spectrometer, record the fluorescence emission spectrum for each working solution, exciting at the same wavelength used for the absorbance measurements. Ensure the excitation and emission slits are kept constant for all measurements.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

Determine the slope of the linear fit for both plots.

-

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

Where:

-

Φ_standard is the known quantum yield of the standard.

-

Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

-

η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

Signaling Pathway Inhibition: this compound as a HIF-1 Inhibitor

This compound is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor involved in cellular adaptation to low oxygen levels (hypoxia).[3][10][11] HIF-1 plays a critical role in tumor progression and angiogenesis.[10][12] Acriflavine exerts its inhibitory effect by directly binding to the HIF-1α subunit, which prevents its dimerization with the HIF-1β subunit.[12][13] This inhibition of heterodimerization blocks the transcriptional activity of HIF-1, thereby downregulating the expression of its target genes, such as Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis.[10][12]

Caption: this compound inhibits the dimerization of HIF-1α and HIF-1β.

Conclusion

This compound is a valuable fluorescent molecule with a quantum yield that is highly sensitive to its molecular environment. This sensitivity, particularly to solvent polarity, pH, and interactions with biomolecules, makes it a versatile tool for various applications, including as a fluorescent probe for quantitative analysis and for studying biological processes. Its role as a potent inhibitor of the HIF-1 signaling pathway highlights its potential in cancer research and drug development. A thorough understanding of its fluorescence quantum yield and the factors that influence it is essential for leveraging its full potential in scientific and clinical investigations. The methodologies and data presented in this guide provide a comprehensive resource for researchers working with this important compound.

References

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, Fluorescent dye (CAS 69235-50-3) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 9. agilent.com [agilent.com]

- 10. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 11. medchemexpress.com [medchemexpress.com]

- 12. HIF-1 Dimerization Inhibitor Acriflavine Enhances Antitumor Activity of Sunitinib in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Acriflavine, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis [frontiersin.org]

Acriflavine Hydrochloride: A Technical Guide to its Application as a HIF-1 Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia, a common feature of the tumor microenvironment, is a critical driver of cancer progression, metastasis, and therapeutic resistance. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). The heterodimeric HIF-1 protein, composed of an oxygen-labile α subunit and a stable β subunit, regulates the expression of a multitude of genes involved in angiogenesis, glucose metabolism, and cell survival. Consequently, inhibiting HIF-1 activity has emerged as a promising strategy in oncology. Acriflavine hydrochloride, a fluorescent dye historically used as an antiseptic, has been identified as a potent inhibitor of HIF-1. This technical guide provides an in-depth overview of acriflavine's mechanism of action, its effects on cancer cells and tumors, and detailed experimental protocols for its investigation in a research setting.

Mechanism of Action: Direct Inhibition of HIF-1 Dimerization

Acriflavine exerts its inhibitory effect on HIF-1 through a direct binding mechanism. It specifically targets the Per-Arnt-Sim (PAS) B domain of the HIF-1α and HIF-2α subunits.[1] This interaction physically obstructs the dimerization of the α subunit with its partner, HIF-1β (also known as ARNT).[1][2] The formation of the HIF-1α/HIF-1β heterodimer is an absolute prerequisite for its binding to Hypoxia Response Elements (HREs) in the promoter regions of its target genes. By preventing this dimerization, acriflavine effectively abrogates the transcriptional activity of HIF-1, leading to the downregulation of key genes involved in tumor progression.[1][2]

In Vitro and In Vivo Anti-Cancer Effects

Inhibition of HIF-1 Target Gene Expression

Treatment of cancer cells with acriflavine under hypoxic conditions leads to a significant reduction in the mRNA and protein levels of HIF-1 target genes. Notably, the expression of key genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), and glucose metabolism, like Glucose Transporter 1 (GLUT1), is markedly suppressed.[1][3] This demonstrates the functional consequence of HIF-1 inhibition by acriflavine at the cellular level.

Reduction of Tumor Growth and Angiogenesis in Xenograft Models

In preclinical animal models, systemic administration of acriflavine has been shown to impede the growth of various tumor xenografts, including prostate, breast, brain, and hepatocellular carcinoma.[4][5][6] This anti-tumor effect is associated with a decrease in tumor vascularization, as evidenced by reduced microvessel density. The inhibition of angiogenesis is a direct result of the suppressed expression of pro-angiogenic factors like VEGF within the tumor.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of Acriflavine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HEK293 | Embryonic Kidney | ~1.0 (for HIF-1 activity) | [1] |

| 9L | Gliosarcoma | 5.3 | [7] |

| F98 | Glioma | 4.8 | [7] |

| U87 | Glioblastoma | 6.2 | [7] |

| GL261 | Glioblastoma | 7.5 | [7] |

| Mahlavu | Hepatocellular Carcinoma | ~1.0 | [2] |

| A549 | Lung Adenocarcinoma | Not specified, dose-dependent inhibition | [8] |

| SW480 | Colorectal Cancer | 0.36 | [9] |

| HCT116 | Colorectal Cancer | 0.29 | [9] |

| LS174T | Colorectal Cancer | 0.20 | [9] |

Table 2: In Vivo Efficacy of Acriflavine in Xenograft Models

| Cancer Type | Animal Model | Acriflavine Dose & Route | Outcome | Reference |

| Prostate Cancer (PC-3) | Nude Mice | 5 mg/kg/day, i.p. | Prevention of tumor growth and growth arrest of established tumors. | [1] |

| Breast Cancer (4T1) | BALB/c Mice | Not specified, in combination with sunitinib | Retarded tumor growth, decreased tumor vasculature. | |

| Brain Cancer (9L) | Rats | Local delivery via biodegradable polymers | Nearly 100% long-term survival. | [6] |

| Hepatocellular Carcinoma (Mahlavu) | Nude Mice | 2 mg/kg/day, i.p. | Significant suppression of tumor growth. | [3] |

| Lung Adenocarcinoma (A549) | Nude Mice | 2 mg/kg/day, i.p. | Significantly decreased tumor size and lung surface tumor spots. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of acriflavine as a HIF-1 inhibitor.

Cell-Based HIF-1 Dimerization Assay (Split-Luciferase)

This assay is designed to screen for inhibitors of HIF-1α and HIF-1β dimerization.

Methodology:

-

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfection: Co-transfect cells with plasmids encoding HIF-1α fused to the N-terminal fragment of luciferase (NLuc) and HIF-1β fused to the C-terminal fragment of luciferase (CLuc).

-

Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Hypoxia Induction: Incubate the treated cells under hypoxic conditions (e.g., 1% O₂) for 16-24 hours to stabilize HIF-1α.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminometry: Measure the luciferase activity in the cell lysates using a luminometer. A decrease in luminescence in acriflavine-treated cells compared to the control indicates inhibition of HIF-1 dimerization.

Western Blotting for HIF-1α and Target Proteins

This protocol is for determining the protein levels of HIF-1α and its downstream targets.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., PC-3, HepG2) and allow them to adhere. Treat with acriflavine at desired concentrations and incubate under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 16-24 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against HIF-1α (1:1000), VEGF (1:1000), GLUT1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol measures the mRNA levels of HIF-1 target genes.

Methodology:

-

Cell Culture and Treatment: Treat cells with acriflavine under hypoxic conditions as described for Western blotting.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy). Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and primers specific for human VEGF, GLUT1, and a housekeeping gene (e.g., GAPDH, ACTB).

-

VEGF Forward Primer: 5'-AGGGCAGAATCATCACGAAGT-3'

-

VEGF Reverse Primer: 5'-AGGGTCTCGATTGGATGGCA-3'

-

GLUT1 Forward Primer: 5'-GATTGGCTCCTTCTCTGTGG-3'

-

GLUT1 Reverse Primer: 5'-GGCCTCTTTGTCTTCTTCCTC-3'

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Tumor Xenograft Model

This protocol outlines the in vivo evaluation of acriflavine's anti-tumor efficacy.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., PC-3) in a mixture of media and Matrigel into the flank of each mouse.

-

Tumor Growth and Treatment Initiation: Monitor tumor growth with calipers. When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 2-5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint and Tissue Collection: At the end of the study (e.g., 3-4 weeks) or when tumors reach a predetermined size, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).

Conclusion

This compound represents a well-validated tool compound for the preclinical investigation of HIF-1 inhibition in cancer. Its direct mechanism of action, coupled with its demonstrated efficacy in a variety of in vitro and in vivo models, makes it a valuable agent for researchers studying the role of hypoxia in cancer and for the development of novel anti-cancer therapeutics targeting the HIF-1 pathway. The experimental protocols provided herein offer a comprehensive guide for the robust evaluation of acriflavine and other potential HIF-1 inhibitors.

References

- 1. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Acriflavine, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. researchgate.net [researchgate.net]

- 8. Antitumor activity of acriflavine in lung adenocarcinoma cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of Acriflavine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Acriflavine hydrochloride in various solvents. The information herein is intended to support research, development, and formulation activities involving this compound.

Core Topic: Solubility of this compound

This compound is a fluorescent dye and antiseptic agent. Its solubility is a critical parameter for its application in various scientific and pharmaceutical contexts. Understanding its behavior in different solvents is essential for formulation development, analytical method design, and interpreting experimental results.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative data to provide a clear comparison.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 250-300 mg/mL[1] | 20 | Also described as "freely soluble"[2][3]. One source indicates a much lower solubility of 1 mg/mL, which may be context-dependent[4][5]. |

| Ethanol | Soluble[1][6] | Not Specified | Quantitative data is not readily available. |

| Methanol | Soluble[2][7][8] | Not Specified | Quantitative data is not readily available. |

| Dimethyl Sulfoxide (DMSO) | Soluble[2][7][8] | Not Specified | A quantitative value of 30 mg/mL has also been reported. |

| Chloroform | Insoluble[1] | Not Specified | |

| Ether | Insoluble[1] | Not Specified |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (powder)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm pore size)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or other suitable analytical instrument for quantification

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The goal is to have undissolved solid remaining after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should be in constant contact with the excess solid.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the filtered sample solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

3. Data Analysis and Reporting:

-

The solubility is typically reported in units of mg/mL or mol/L.

-

It is crucial to report the temperature at which the solubility was determined.

Visualizations

To further clarify the experimental workflow and the conceptual basis of solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Conceptual diagram of the dissolution and precipitation equilibrium process.

References

- 1. Acriflavine HCl | CAS 8063-24-9 | S10011 | TriStains | Histology [tristains.com]

- 2. nbinno.com [nbinno.com]

- 3. toku-e.com [toku-e.com]

- 4. toku-e.com [toku-e.com]

- 5. This compound - CD Formulation [formulationbio.com]

- 6. This compound 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound | 8063-24-9 [chemicalbook.com]

- 8. This compound, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to Acriflavine Hydrochloride for the Interrogation of Cellular Hypoxia

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular hypoxia, a condition of low oxygen tension, is a critical feature of the microenvironment in various physiological and pathological processes, including embryonic development, ischemic diseases, and solid tumors. The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. Acriflavine hydrochloride (ACF), a fluorescent acridine dye, has emerged as a potent pharmacological tool for studying these responses. This technical guide details the mechanism of action of this compound, its application in identifying and studying hypoxic cells, quantitative data regarding its efficacy, and detailed protocols for its use in research and drug development settings. While not a direct sensor of oxygen levels, ACF serves as a powerful inhibitor of the HIF-1 pathway, and its intrinsic fluorescence allows for visualization of its engagement with the cellular machinery that responds to hypoxia.

Introduction: Understanding Acriflavine's Role in Hypoxia Research

This compound is not a conventional hypoxia probe that fluoresces upon direct interaction with a low-oxygen environment. Instead, its primary utility in hypoxia research stems from its function as a specific inhibitor of the HIF-1 signaling pathway.[1][2] HIF-1 is a heterodimeric transcription factor, composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit, that acts as the master regulator of the adaptive cellular response to hypoxia.[3][4]

Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.[4][5] Acriflavine directly interferes with this process by preventing the dimerization of HIF-1α and HIF-1β.[3][6] This inhibitory action makes ACF an invaluable tool for:

-

Investigating the functional consequences of blocking the hypoxic response.

-

Studying the role of HIF-1 in cancer progression and other diseases.[7]

-

Potentiating the effects of other therapies, such as radiotherapy and chemotherapy, which can be less effective in the hypoxic tumor microenvironment.[1][8]

Furthermore, acriflavine possesses intrinsic fluorescent properties (excitation ~453 nm, emission ~507 nm), allowing for its visualization within cells.[9] Studies have shown that ACF translocates to the nucleus in hypoxic cells, presumably as it binds to the stabilized HIF-1α subunit.[9][10] This phenomenon provides a method for visually identifying cells that have mounted a HIF-1-dependent hypoxic response.

Mechanism of Action: Inhibition of the HIF-1 Signaling Pathway

The central mechanism of acriflavine's action is the direct inhibition of HIF-1 dimerization.[3] It binds specifically to the Per-ARNT-Sim (PAS)-B subdomain of both HIF-1α and HIF-2α, preventing their association with HIF-1β.[3][9] This disruption is the critical step that halts the entire downstream signaling cascade.

HIF-1 Signaling Under Normoxia and Hypoxia:

-

Normoxia (Normal Oxygen): The HIF-1α subunit is continuously synthesized. However, in the presence of oxygen, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for rapid proteasomal degradation. Consequently, HIF-1α levels remain low, and transcription of hypoxia-response genes is inactive.[3]

-

Hypoxia (Low Oxygen): The activity of PHD enzymes is inhibited due to the lack of their co-substrate, oxygen. As a result, HIF-1α is not hydroxylated and escapes degradation. It accumulates in the cytoplasm and translocates to the nucleus.

-

Acriflavine's Point of Intervention: In the nucleus, stabilized HIF-1α normally dimerizes with HIF-1β. Acriflavine binds to HIF-1α, physically blocking this dimerization. Without the formation of the functional HIF-1 heterodimer, the complex cannot bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes, and transcription is inhibited.[3]

Quantitative Data on this compound

The efficacy of acriflavine has been quantified in numerous studies. The following tables summarize key data points for its use in cell culture and in vivo models.

Table 1: In Vitro Efficacy of Acriflavine

| Parameter | Value | Cell Line / System | Comments | Source |

| IC₅₀ for HIF-1 Dimerization | ~1 µM | Cell-based split-luciferase assay | Acriflavine was identified as the most potent inhibitor in a screen of 336 FDA-approved drugs. | [1][5] |

| IC₅₀ for HIF-1 Transcriptional Activity | ~1 µM | HEK293 cells with HRE-luciferase reporter | Dose-dependent inhibition of hypoxia-induced luciferase activity. Complete inhibition observed at 5 µM. | [3][4] |

| Concentration for Gene Inhibition | 5 µM | HEK293 cells | Effectively blocked hypoxic induction of VEGF and GLUT1 mRNA. | [3] |

| Concentration for Cell Viability | 2.5 - 5 µM | Primary Hemangioblastoma (HB) cultures | Mean half-maximal inhibitory concentration (IC₅₀) for reducing cell viability. | [11] |

| Concentration for Flow Cytometry | 2.5 µM | B16/F10 melanoma cells | Used for cell cycle analysis after 24 and 48-hour treatments. | [12] |

Table 2: In Vivo Administration and Effects of Acriflavine

| Animal Model | Dosage | Application | Key Findings | Source |

| Prostate Cancer Xenograft (Mice) | 5 mg/kg | Intraperitoneal injection | Prevented tumor growth and arrested growth of established tumors. Inhibited tumor vascularization. | [3][6] |

| Breast Cancer Model (Mice) | 5 mg/kg | Intraperitoneal injection | In combination with sunitinib, retarded tumor growth and reduced accumulation of myeloid-derived suppressor cells. | [8] |

| Experimental Autoimmune Encephalomyelitis (Mice) | 5 mg/kg | Systemic injection | Preserved visual acuity and optic nerve function by inhibiting HIF-1 and UPR signaling. | [13] |

| Oxygen-Induced Ischemic Retinopathy (Mice) | 100 ng | Intraocular injection | Caused dose-dependent suppression of retinal neovascularization. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of acriflavine in a research setting. The following protocols outline key experiments for visualizing ACF's cellular activity and quantifying its inhibitory effects.

Protocol 1: Visualization of Acriflavine Nuclear Translocation in Hypoxic Cells

This protocol uses confocal microscopy to visualize the uptake of acriflavine and its accumulation in the nucleus, which is indicative of a HIF-1α-driven hypoxic response.

Methodology:

-

Cell Culture: Seed cells (e.g., SK-ChA-1, A431) on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and grow to 60-70% confluency.

-

Induce Hypoxia: Transfer one set of plates to a hypoxic incubator (1% O₂) or a chemical hypoxia-inducing agent (e.g., 100 µM CoCl₂) for 4-6 hours. Maintain a parallel set of plates under normoxic conditions (21% O₂).

-

Acriflavine Staining: Add this compound to the culture medium of both normoxic and hypoxic cells to a final concentration of 1-3 µM. Incubate for 4 hours.[9][14]

-

Fixation: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Counterstaining (Optional): To visualize cellular membranes or other compartments, wash with PBS and stain with a suitable marker (e.g., 1 µM Nile Red for membranes for 1 minute).[14]

-

Mounting: Wash cells three times with PBS. Mount with a mounting medium containing DAPI to stain the nuclei.

-

Imaging: Visualize the cells using a confocal microscope.

-

Acriflavine: Ex: ~450 nm, Em: ~510 nm (appears green/yellow).

-

DAPI: Ex: ~360 nm, Em: ~460 nm (appears blue).

-

-

Analysis: Compare the subcellular localization of the acriflavine signal in normoxic versus hypoxic cells. An increase in the co-localization of acriflavine and DAPI signals in hypoxic cells indicates nuclear translocation.

Protocol 2: Luciferase Reporter Assay for HIF-1 Transcriptional Activity

This assay quantitatively measures the ability of acriflavine to inhibit the transcriptional function of the HIF-1 complex.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with two plasmids:

-

A reporter plasmid containing the firefly luciferase (Fluc) gene under the control of a promoter with multiple Hypoxia Response Elements (HREs) (e.g., p2.1).[4]

-

A control plasmid with a constitutively expressed Renilla luciferase (Rluc) gene (e.g., pSV-Renilla) to normalize for transfection efficiency.

-

-

Incubation: Allow cells to recover and express the plasmids for 24 hours.

-

Treatment: Treat the transfected cells with varying concentrations of acriflavine (e.g., 0, 0.5, 1, 2.5, 5 µM).

-

Induce Hypoxia: Immediately after treatment, expose the cells to hypoxic (1% O₂) or normoxic (21% O₂) conditions for another 24 hours.

-

Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.

-

Luminometry: Measure both Firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis:

-

For each sample, calculate the ratio of Firefly to Renilla luciferase activity (Fluc/Rluc) to normalize the data.

-

Compare the normalized luciferase activity in acriflavine-treated hypoxic cells to that of untreated hypoxic cells.

-

Plot the inhibition curve and calculate the IC₅₀ value.

-

Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Inhibition of HIF-1 Dimerization

This protocol provides direct biochemical evidence that acriflavine disrupts the interaction between HIF-1α and HIF-1β.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293) and treat with acriflavine (e.g., 5 µM) or vehicle control.

-

Induce Hypoxia: Expose cells to hypoxic (1% O₂) conditions for 24 hours to induce HIF-1α accumulation. Keep a normoxic control plate.

-

Cell Lysis: Harvest cells and prepare nuclear extracts using a lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (IP):

-

Incubate the nuclear extracts with an anti-HIF-1α antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 2-4 hours.

-

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-HIF-1β antibody to detect the co-precipitated protein.

-

As a control, probe a separate blot of the input lysates to confirm the presence of both proteins before IP.

-

-

Analysis: A reduced or absent HIF-1β band in the acriflavine-treated sample compared to the untreated hypoxic sample indicates that acriflavine inhibited the dimerization of HIF-1α and HIF-1β.[3][5]

Conclusion and Future Directions

This compound is a multifaceted tool for the study of cellular hypoxia. Its primary strength lies in its potent and specific inhibition of HIF-1 dimerization, which allows researchers to dissect the complex roles of the HIF-1 pathway in health and disease.[3][7] The compound's intrinsic fluorescence provides an additional advantage, enabling the visualization of its cellular uptake and hypoxia-dependent nuclear translocation.[9] The protocols and data presented in this guide offer a robust framework for utilizing acriflavine to investigate hypoxic signaling pathways. For professionals in drug development, acriflavine not only serves as a valuable research compound but also as a lead compound for developing novel therapeutics that target the hypoxic response in cancer and ischemic diseases.[3]

References

- 1. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. HIF-1 Dimerization Inhibitor Acriflavine Enhances Antitumor Activity of Sunitinib in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of hypoxia inducible factor 1 and topoisomerase with acriflavine sensitizes perihilar cholangiocarcinomas to photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. endurancelasers.com [endurancelasers.com]

- 11. researchgate.net [researchgate.net]

- 12. Acriflavine, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Acriflavine, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis [frontiersin.org]

- 14. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to the Core Principles of Acriflavine Hydrochloride Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acriflavine hydrochloride is a versatile fluorescent dye with a rich history as a topical antiseptic and biological stain. Its intrinsic fluorescence properties, which are highly sensitive to the molecular environment, have led to its increasing use in advanced research applications, including nucleic acid labeling, fluorescence quenching-based assays, and as an inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway in cancer research. This technical guide delves into the fundamental principles of this compound fluorescence, providing researchers with the essential knowledge to effectively utilize this compound in their experimental designs. The guide summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of relevant pathways and workflows to facilitate a comprehensive understanding of its application.

Introduction to this compound

This compound is a deep orange to brownish-red crystalline powder.[1] It is a mixture of two acridine derivatives: 3,6-diamino-10-methylacridinium chloride (the primary component, also known as acriflavine) and 3,6-diaminoacridine (proflavine).[2][3] This mixture is soluble in water and methanol.[4] Its utility in biological research stems from its ability to intercalate into nucleic acids, a property that is central to its fluorescence applications.[5]

Core Principles of this compound Fluorescence

The fluorescence of this compound is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are intrinsically linked to the molecule's interaction with its environment, making it a sensitive probe for various biological and chemical analyses.

Excitation and Emission Spectra

The absorption and subsequent emission of light by this compound are highly dependent on the solvent environment. The polarity of the solvent can influence the energy levels of the molecule's electronic states, leading to shifts in the excitation and emission maxima.[6]

Quantum Yield and Fluorescence Lifetime